molecular formula C12H12BN3O4 B14854783 (2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid

(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid

Cat. No.: B14854783
M. Wt: 273.05 g/mol
InChI Key: LQVDMAPCQLXIAM-UHFFFAOYSA-N
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Description

(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid typically involves the reaction of 2-amino-5-bromopyrimidine with 4-methoxybenzoyl chloride to form the intermediate 2-[(4-methoxybenzoyl)amino]-5-bromopyrimidine. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid commonly used in Suzuki–Miyaura coupling.

    4-Methoxyphenylboronic Acid: Similar in structure but lacks the pyrimidinyl group.

    2-Aminopyrimidin-5-YL)boronic Acid: Similar but lacks the 4-methoxybenzoyl group.

Uniqueness

(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid is unique due to its combination of a pyrimidinyl group and a 4-methoxybenzoyl group, which can provide distinct reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C12H12BN3O4

Molecular Weight

273.05 g/mol

IUPAC Name

[2-[(4-methoxybenzoyl)amino]pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C12H12BN3O4/c1-20-10-4-2-8(3-5-10)11(17)16-12-14-6-9(7-15-12)13(18)19/h2-7,18-19H,1H3,(H,14,15,16,17)

InChI Key

LQVDMAPCQLXIAM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)OC)(O)O

Origin of Product

United States

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